Cas no 874816-50-9 (Cyclopropanamine,2-ethyl-1-[(4R,4'R,5S)-2,2,2',2'-tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]-)
874816-50-9 structure
Product Name:Cyclopropanamine,2-ethyl-1-[(4R,4'R,5S)-2,2,2',2'-tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]-
CAS-nummer:874816-50-9
MF:C15H27NO4
MW:285.379184961319
CID:1897651
Update Time:2025-01-08
Cyclopropanamine,2-ethyl-1-[(4R,4'R,5S)-2,2,2',2'-tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Cyclopropanamine,2-ethyl-1-[(4R,4'R,5S)-2,2,2',2'-tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]-
- Cyclopropanamine, 2-ethyl-1-[(4R,4'R,5S)-2,2,2',2'-tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]-
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- Inchi: 1S/C15H27NO4/c1-6-9-7-15(9,16)12-11(19-14(4,5)20-12)10-8-17-13(2,3)18-10/h9-12H,6-8,16H2,1-5H3/t9?,10-,11+,12-,15?/m1/s1
- InChI-sleutel: XKLOUNXRAMKGIQ-DVOPFRQNSA-N
- LACHT: C1([C@@H]2OC(C)(C)O[C@H]2[C@H]2COC(C)(C)O2)(N)CC1CC
Experimentele eigenschappen
- Dichtheid: 1.086±0.06 g/cm3(Predicted)
- Kookpunt: 341.3±42.0 °C(Predicted)
- pka: 7.43±0.40(Predicted)
Cyclopropanamine,2-ethyl-1-[(4R,4'R,5S)-2,2,2',2'-tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]- Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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